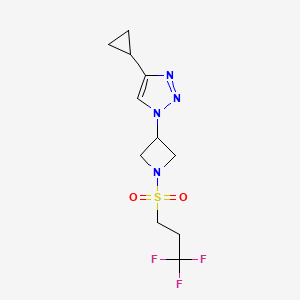

4-cyclopropyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

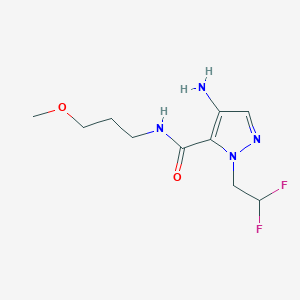

The compound “4-cyclopropyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole” is a derivative of azetidin-3-ylmethanol . It is used as a CCR6 receptor modulator for the treatment or prevention of various diseases, conditions, or disorders . The CCR6 receptor is a G-protein coupled receptor (GPCR) that recognizes and binds to peptide chemokine ligands .

Molecular Structure Analysis

The compound belongs to a class of heterocyclic compounds containing two or more hetero rings, having nitrogen atoms as the only ring hetero atoms, at least one ring being a six-membered ring with only one nitrogen atom containing three or more hetero rings .Chemical Reactions Analysis

The compound is used as a modulator for the CCR6 receptor . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .Wissenschaftliche Forschungsanwendungen

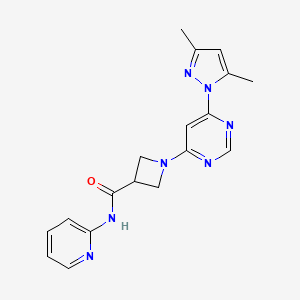

Synthesis of Heterocyclic Compounds

1-Sulfonyl-1,2,3-triazoles, obtained through copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors for Rh–azavinyl carbenes and other metal carbene complexes. These intermediates facilitate the nitrogen atom's introduction into various heterocycles, crucial in synthetic and medicinal chemistry. Notably, Rh–azavinyl carbenes react with aldehydes to yield adducts that undergo intramolecular cyclization, leading to homochiral 3-sulfonyl-4-oxazolines. These compounds, characterized by a synthetically valuable electron-rich double bond and an easily installed stereocenter, showcase the synthetic versatility of sulfonyl-1,2,3-triazoles (Zibinsky & Fokin, 2013).

Transition-Metal-Catalyzed Transformations

Electron-deficient 1,2,3-triazoles, which can exist in equilibrium with their ring-opened α-diazoimine tautomers, enable the generation of metallo azavinyl carbene intermediates. These intermediates are pivotal in synthesizing highly functionalized nitrogen-based heterocycles and building blocks through various synthetic transformations, including transannulation, cyclopropanations, insertion reactions, ylide formation/rearrangements, and ring expansions. This demonstrates the utility of 1,2,3-triazoles in developing novel synthetic methodologies for constructing complex nitrogenous heterocycles (Anbarasan, Yadagiri, & Rajasekar, 2014).

Synthesis of Benzopyrrolizidine and Sulfonamides

4-N-allylarylpropylamino-1-sulfonyl triazoles can be converted into benzopyrrolizidinyl sulfonamides in a one-pot operation. This process involves the intramolecular capture of rhodium carbene with arylamino nitrogen, leading to a highly functionalized tricyclic system. This synthesis underscores the role of sulfonyl triazoles in accessing structurally unique and synthetically challenging compounds (Xu et al., 2015).

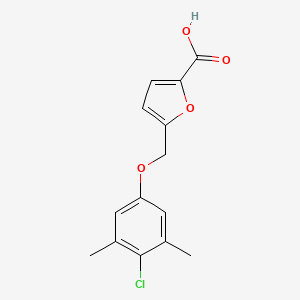

Antibacterial Activity

Regioselectively synthesized 1,4-disubstituted-sulfonyl-1,2,3-triazoles have been evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. This study highlights the potential of sulfonyl-1,2,3-triazoles derivatives as effective antibacterial agents, demonstrating the compound's relevance in medicinal chemistry and pharmaceutical research (Thirukovela et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-cyclopropyl-1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N4O2S/c12-11(13,14)3-4-21(19,20)17-5-9(6-17)18-7-10(15-16-18)8-1-2-8/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAPBAFQROWQGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2420535.png)

![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2420539.png)

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2420545.png)

![4-fluoro-N-[(4-methoxyphenyl)methyl]-3-methylbenzenesulfonamide](/img/structure/B2420546.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2420548.png)